molecular formula C13H28O4 B13755399 1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol CAS No. 5405-55-0

1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol

Katalognummer: B13755399
CAS-Nummer: 5405-55-0
Molekulargewicht: 248.36 g/mol
InChI-Schlüssel: LMDORHNSEVUFHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol is a chemical compound with the molecular formula C10H22O4. It is a secondary alcohol and is known for its applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

The synthesis of 1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol involves multiple steps. One common method includes the reaction of 1-butoxypropan-2-ol with propylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound may also influence cellular pathways by altering the levels of secondary messengers, such as cyclic AMP (cAMP), through the inhibition or activation of specific enzymes.

Vergleich Mit ähnlichen Verbindungen

1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Eigenschaften

CAS-Nummer

5405-55-0

Molekularformel

C13H28O4

Molekulargewicht

248.36 g/mol

IUPAC-Name

1-[1-(2-butoxypropoxy)propan-2-yloxy]propan-2-ol

InChI

InChI=1S/C13H28O4/c1-5-6-7-16-12(3)9-15-10-13(4)17-8-11(2)14/h11-14H,5-10H2,1-4H3

InChI-Schlüssel

LMDORHNSEVUFHU-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(C)COCC(C)OCC(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.